molecular formula C26H18O10 B12760158 3,14'-Bihispidinyl CAS No. 62682-06-8

3,14'-Bihispidinyl

Cat. No.: B12760158
CAS No.: 62682-06-8
M. Wt: 490.4 g/mol
InChI Key: FGWGTWIARJXADL-CLLRDSTBSA-N
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Description

3,14’-Bihispidinyl is a polyphenolic compound belonging to the styrylpyrone class. It is primarily found in medicinal fungi such as Phellinus linteus and Inonotus xeranticus. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,14’-Bihispidinyl is synthesized through the oxidative coupling of hispidin molecules. This process is typically mediated by enzymes such as laccase and peroxidase. In a laboratory setting, commercially available horseradish peroxidase (HRP) can be used to achieve the enzymatic synthesis of 3,14’-Bihispidinyl from hispidin .

Industrial Production Methods

The fermentation broth of medicinal fungi like Phellinus linteus and Inonotus xeranticus can also be used as a source of this compound .

Chemical Reactions Analysis

Types of Reactions

3,14’-Bihispidinyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative coupling of hispidin molecules to form 3,14’-Bihispidinyl is a key reaction in its synthesis .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the oxidative coupling of hispidin is 3,14’-Bihispidinyl. Other dimers such as hypholomine B and 1,1-distrylpyrylethan can also be formed under different conditions .

Mechanism of Action

The mechanism of action of 3,14’-Bihispidinyl involves its interaction with free radicals, leading to their neutralization. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them . The molecular targets and pathways involved in its anti-inflammatory and cytotoxic effects are still under investigation.

Comparison with Similar Compounds

3,14’-Bihispidinyl is unique among styrylpyrone compounds due to its specific structure and biological activities. Similar compounds include:

3,14’-Bihispidinyl stands out due to its specific dimeric structure and the unique biological activities it exhibits.

Properties

CAS No.

62682-06-8

Molecular Formula

C26H18O10

Molecular Weight

490.4 g/mol

IUPAC Name

3-[4,5-dihydroxy-2-[(E)-2-(4-hydroxy-6-oxopyran-2-yl)ethenyl]phenyl]-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one

InChI

InChI=1S/C26H18O10/c27-15-9-16(35-24(33)10-15)5-3-14-8-21(30)22(31)12-18(14)25-23(32)11-17(36-26(25)34)4-1-13-2-6-19(28)20(29)7-13/h1-12,27-32H/b4-1+,5-3+

InChI Key

FGWGTWIARJXADL-CLLRDSTBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=O)O4)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)C3=CC(=C(C=C3C=CC4=CC(=CC(=O)O4)O)O)O)O)O)O

Origin of Product

United States

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